Home > Products > Screening Compounds P52511 > N-[1-(2-methoxyphenyl)ethyl]acetamide
N-[1-(2-methoxyphenyl)ethyl]acetamide -

N-[1-(2-methoxyphenyl)ethyl]acetamide

Catalog Number: EVT-5404644
CAS Number:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Methoxy-phenyl)-2-oxo-2-{N'-[3-oxo-3-thiophen-2-yl-1-trifluoromethyl-prop-(Z)-ylidene]-hydrazino}-acetamide

  • Compound Description: This compound is investigated for its potential to antagonize the formation of neurotoxic amyloid-beta oligomers (ADDLs), specifically ADDLs 1-42. It functions by interacting with amyloid-beta 1-42 monomers, potentially disrupting their assembly into toxic oligomers. This mechanism suggests a possible therapeutic application for Alzheimer's disease. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective, silent antagonist for the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor, currently under clinical development for potential application in treating anxiety and mood disorders. Positron emission tomography (PET) studies using [(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) have demonstrated its ability to occupy both autoreceptor and postsynaptic 5-HT(1A) receptors in the human brain in a dose-dependent manner. []

(E)-1-[(2-Methoxyphenyl)methyleneamino]guanidinium chloride

  • Compound Description: This compound's crystal structure reveals a guanidinium group nearly coplanar with the 2-methoxyphenyl ring, with the C=N bond exhibiting E geometry. Chloride ions participate in intermolecular hydrogen bonding with the amino-guanidinium ion's H atoms. []

1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole)

  • Compound Description: Astemizole is classified as a non-sedating H1 antihistamine. Its crystal structure reveals two molecules within the asymmetric unit, linked by a pseudo centre of symmetry. These molecules exhibit conformational differences in their methoxyphenylethyl side chains. []

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

  • Compound Description: p-MPPI acts as a competitive antagonist for both postsynaptic 5-HT(1A) receptors and somatodendritic 5-HT(1A) autoreceptors. It demonstrates efficacy in reversing hypothermia induced by 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and gepirone, further supporting its antagonistic properties. [, ]

2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a)

  • Compound Description: 7a is a potent melanin-concentrating hormone receptor 1 (MCHr1) antagonist exhibiting oral efficacy. Discovered through the optimization of a high-throughput screening hit, 7a effectively inhibits MCH-mediated Ca2+ release and displays favorable plasma and central nervous system exposure after oral administration in diet-induced obese mice. []

1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride

  • Compound Description: This compound exhibits high affinity for 5-HT1A and 5-HT7 receptors (Ki < 1 nM and Ki = 34 nM, respectively), suggesting potential antidepressant-like activity. In vivo studies using mice confirmed its antidepressant effect in the tail suspension test, with activity exceeding that of imipramine. []

Dimethyl 4-(4-Methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate

  • Compound Description: This compound exhibits potent antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell cultures with an IC50 of 4 µg/mL and a selectivity index of 188. Its proposed mechanism of action involves neuraminidase inhibition. []

4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione

  • Compound Description: This compound is synthesized through the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermolytic conditions, involving the in situ generation of an acyl(imidoyl)ketene intermediate. []

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one

  • Compound Description: This novel compound was synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde and 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol and is being investigated for potential antileishmanial activity. []

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. Identified through structure-guided drug design, it exhibits excellent FLAP binding potency and effectively inhibits leukotriene B4 (LTB4) synthesis in human whole blood. []

2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)

  • Compound Description: PF-06282999 is a highly selective, mechanism-based myeloperoxidase (MPO) inhibitor currently in development for treating cardiovascular diseases. It irreversibly inhibits MPO in a time-dependent and catalysis-dependent manner. []

N-(4-((4-(3-(4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (1)

  • Compound Description: Compound 1 was predicted through in silico screening as a potential inhibitor of the S100A2-p53 protein-protein interaction. S100A2 is a validated drug target in pancreatic cancer, and Compound 1 exhibited growth inhibitory activity against the MiaPaCa-2 pancreatic cell line with a GI50 of approximately 50 μM. Further structural modifications led to the development of more potent analogues with improved activity against various pancreatic cancer cell lines. []
  • Compound Description: This nitroformazan derivative possesses a formazan unit that adopts a closed syn, s-cis configuration with an intramolecular N—H⋯N hydrogen bond. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

  • Compound Description: In this compound, the piperazine ring adopts a chair conformation, while the quinoline ring system is oriented at specific dihedral angles to the phenyl and methoxyphenyl rings. The crystal structure reveals weak intermolecular C—H⋯π interactions. []

Ethyl cis-3-(2-methoxyphenyl)-1-4-thiazine-2-carboxylate 1,1-dioxide

  • Compound Description: This compound's thiazine ring adopts a slightly distorted chair conformation. The ethoxycarbonyl and methoxyphenyl substituents are positioned cis to each other. []

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-6-nitro-3-phenyl-2, 3-dihydroisoindol-1-one (15)

  • Compound Description: Compound 15, a cyclized amide derivative of p-MPPI, demonstrates high in vitro binding affinity for 5-HT1A receptors (Ki = 0.05 nM). Its development aimed to improve the metabolic stability of p-MPPI for potential use as an in vivo imaging agent for 5-HT1A receptors. []

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

  • Compound Description: Synthesized via an environmentally friendly photochemical approach, this compound's formation involves an ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment followed by the intramolecular cyclization of an α-hydroxy-1,2-diketone intermediate. []

2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic acid

  • Compound Description: This compound represents a key building block for synthesizing 4-amino-1H-1,2,3-triazole carboxylic acid analogs and their corresponding peptide derivatives. Its synthesis leverages the readily available and stable starting material, 2-azido-N,N-diethylacetamide. []
  • Compound Description: These polymers incorporate a novel aromatic diamine, 3,5-bis-(4′-aminophenyl)-4-(4″-methoxy-2″-pentadecyl phenyl) 1,2,4-triazole, and demonstrate good solubility in polar aprotic solvents. Their lower glass transition temperatures, compared to conventional aromatic polyamides, are attributed to the internal plasticization effect of the long alkyl pentadecyl group. []

2-(4-Hydroxy-3-methoxyphenyl)ethyl hexa- and octacosanoates

  • Compound Description: These two esters were isolated from the leaves of Cinnamomum reticulatum Hay, along with other compounds like dipentadecyl ketone, n-dotriaconyl alcohol, β-sitosterol, fatty acids, and various phenolic compounds. []

N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide (6)

  • Compound Description: Compound 6 is an analog of the allosteric kidney-type glutaminase (GLS) inhibitor, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES). It demonstrates similar potency to BPTES with improved solubility. []

3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

  • Compound Description: This compound exhibits promising in vitro antimalarial activity against Plasmodium falciparum, with an inhibitory concentration (IC50) of 2.24 μM. Its identification stemmed from virtual screening and molecular docking studies targeting the falcipain-2 enzyme. []

Tris(2-methoxyphenyl)antimony Bis(2,5-difluorobenzoate) (1)

  • Compound Description: Compound 1 was synthesized via an oxidative addition reaction involving tris(2-methoxyphenyl)antimony, 2,5-difluorocarboxylic acid, and tertiary butyl hydroperoxide. Its crystal structure reveals a distorted trigonal-bipyramidal coordination around the antimony atom. []

(UO2)(adam)2(NO3)2·2(adam) (1) and (PuO2)(adam)2(NO3)2·2(adam) (2)

  • Compound Description: These complexes form through the reaction of the N-(1-adamantyl)acetamide ligand with uranyl (1) or plutonyl (2) cations in nitric acid solution. []

N-(1,3-Benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial, antituberculosis, and antifungal activities. Molecular docking studies indicated their potential as enzyme inhibitors. []

N-(1H-benzo[d]imidazol-2-yl)-2-(4-nonyl-1H-1,2,3-triazol-1-yl)acetamide (6d)

  • Compound Description: Compound 6d is a 1,2,3-triazole-based 2-aminobenzimidazole designed as a potential inhibitor of LasR-dependent quorum sensing in Pseudomonas aeruginosa. []

2,2′,2′′-{nitrilotris[(3-methoxy-4,1-phenylene)-2,2′-bithiene-5′,5-diyleth-1-yl-1-ylidene]}trimalononitrile N(Ph(OMe)-2T-DCN-Me)3

  • Compound Description: This star-shaped D–π–A small molecule incorporates a tris(2-methoxyphenyl)amine (TPA-MeO) core for enhanced solubility and exhibits potential for application in organic solar cells. []

(S)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-acetylamino-isoindoline-1,3-dione

  • Compound Description: This compound is a chiral molecule synthesized with high isomeric purity (at least 99%) to ensure the effectiveness of its pharmaceutical formulation. []

N-[2-(Bisarylmethoxy)ethyl]-N'-(phenylpropyl)piperazine Analogues

  • Compound Description: These analogues, inspired by GBR 12909 and 12935, were synthesized and evaluated as inhibitors of presynaptic monoamine neurotransmitter transporters. Structural modifications in these analogues aimed to explore the structure-activity relationships and identify compounds with enhanced selectivity for specific transporters, such as the norepinephrine transporter. []

Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives

  • Compound Description: These derivatives were synthesized using a one-pot procedure involving sulfonic acids and 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide. The synthesized compounds were screened for in vitro antibacterial activity and free radical scavenging activity. []

N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide (Agomelatine)

  • Compound Description: Agomelatine, an acetamide derivative, is known for its use as an antidepressant. The research focuses on identifying novel solid forms, specifically pharmaceutically acceptable co-crystals, to improve its physicochemical properties for pharmaceutical research and development. []

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The crystal structure of this compound reveals intermolecular N—H⋯S hydrogen bonds leading to the formation of dimers, which are further connected through N—H⋯O interactions to create hydrogen-bonded molecular chains. []

Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The crystal structure of this compound reveals the presence of both intramolecular C—H⋯π interactions and intermolecular N—H⋯S hydrogen bonds. These interactions contribute to the compound's overall stability in the solid state. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

    trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011)

    • Compound Description: SB-277011 is a potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and central nervous system penetration. It was designed as a potential antipsychotic agent with a reduced side effect profile compared to existing drugs. []

    6,11-Diaza-1,5(2,5)-dioxazole-3(1,2)-benzenecycloundecaphan-14,54-dicarbonitrile

    • Compound Description: This macrocyclic compound is synthesized using a two-stage, three-component reaction sequence involving 2-amino-3,3-dichloroacrylonitrile (ADAN). []

    2-Chloro-N-(2-methoxyphenyl)acetamide (o-acetamide)

    • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, and its antifungal and antioxidant properties were evaluated. Theoretical studies using density functional theory (DFT) were conducted to analyze its electronic structure and properties. []

    N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides

    • Compound Description: These acetamides are starting materials in synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones. The reaction involves a recyclization in acidic ethanol in the presence of an amine. []
    Overview

    N-[1-(2-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H15NO2C_{11}H_{15}NO_2. This compound features a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide functional group. It is classified as an acetamide and is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The compound has garnered interest due to its biological activities, which may include antimicrobial and anti-inflammatory properties.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of N-[1-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-methoxyphenethylamine with acetic anhydride. The procedure can be summarized as follows:

    • Starting Materials: 2-methoxyphenethylamine and acetic anhydride.
    • Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation, usually at temperatures between 50-60°C.
    • Procedure:
      1. Dissolve acetic anhydride in a suitable solvent, such as dichloromethane.
      2. Add 2-methoxyphenethylamine to the solution.
      3. Stir the mixture for several hours until the reaction reaches completion.
    • Purification: The product can be purified through recrystallization or column chromatography to obtain the desired compound in high purity.
    Molecular Structure Analysis

    Structure and Data

    The molecular structure of N-[1-(2-methoxyphenyl)ethyl]acetamide can be represented as follows:

    • Molecular Formula: C11H15NO2C_{11}H_{15}NO_2
    • Molecular Weight: 193.24 g/mol
    • Structural Characteristics:
      • Contains a methoxy group (-OCH₃) attached to a phenyl ring.
      • An ethyl group (-CH₂CH₃) connects to the nitrogen of the acetamide moiety.
    Chemical Reactions Analysis

    Reactions and Technical Details

    N-[1-(2-methoxyphenyl)ethyl]acetamide undergoes several types of chemical reactions:

    • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
    • Reduction: The acetamide group may be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
    • Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

    Major Products Formed

    • Oxidation Products: Formation of 2-methoxyphenylacetic acid or 2-methoxyphenylacetone.
    • Reduction Products: Formation of 2-methoxyphenethylamine.
    • Substitution Products: Various substituted derivatives depending on the nucleophile used in the reaction.
    Mechanism of Action

    The mechanism of action for N-[1-(2-methoxyphenyl)ethyl]acetamide is primarily related to its interaction with biological targets. It may exert its effects through:

    • Binding Interactions: The methoxyphenyl group can enhance binding affinity by interacting with hydrophobic pockets in proteins, potentially leading to inhibition of specific enzymes or modulation of receptor activity.
    • Biological Activity: Preliminary studies suggest that this compound may have antimicrobial and anti-inflammatory properties, although detailed mechanisms remain under investigation .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a white crystalline solid.
    • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
    • Reactivity: Reacts with strong acids or bases; undergoes typical reactions associated with amides, including hydrolysis under acidic or basic conditions.

    Relevant data from spectral analysis techniques indicate characteristic absorption bands corresponding to functional groups present in N-[1-(2-methoxyphenyl)ethyl]acetamide .

    Applications

    N-[1-(2-methoxyphenyl)ethyl]acetamide has diverse applications across several scientific domains:

    • Chemistry: Serves as a building block in organic synthesis for developing more complex molecules.
    • Biology: Investigated for potential biological activities, including antimicrobial and anti-inflammatory effects.
    • Medicine: Explored for therapeutic effects, particularly in analgesic and antipyretic drug development.
    • Industry: Utilized in producing specialty chemicals and intermediates for pharmaceuticals, contributing to advancements in drug formulation .

    Properties

    Product Name

    N-[1-(2-methoxyphenyl)ethyl]acetamide

    IUPAC Name

    N-[1-(2-methoxyphenyl)ethyl]acetamide

    Molecular Formula

    C11H15NO2

    Molecular Weight

    193.24 g/mol

    InChI

    InChI=1S/C11H15NO2/c1-8(12-9(2)13)10-6-4-5-7-11(10)14-3/h4-8H,1-3H3,(H,12,13)

    InChI Key

    FDMURJVAHHFDMZ-UHFFFAOYSA-N

    SMILES

    CC(C1=CC=CC=C1OC)NC(=O)C

    Canonical SMILES

    CC(C1=CC=CC=C1OC)NC(=O)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.